molecular formula C11H14BNO4 B1587711 3-(Morpholine-4-carbonyl)phenylboronic acid CAS No. 723281-55-8

3-(Morpholine-4-carbonyl)phenylboronic acid

Cat. No. B1587711
M. Wt: 235.05 g/mol
InChI Key: DRZFURCXDFRZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Morpholine-4-carbonyl)phenylboronic acid is a chemical compound with the molecular formula C11H14BNO4 . It is often used in research for the preparation of biologically and pharmacologically active molecules .


Molecular Structure Analysis

The molecular structure of 3-(Morpholine-4-carbonyl)phenylboronic acid consists of a phenyl ring (a six-membered carbon ring) attached to a morpholine ring (a six-membered ring containing four carbon atoms and one nitrogen atom) via a carbonyl group . The phenyl ring is also attached to a boronic acid group .


Physical And Chemical Properties Analysis

3-(Morpholine-4-carbonyl)phenylboronic acid is a solid substance . It has a molecular weight of 235.05 . The compound has a melting point of 78-84 °C .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds

    • Field : Organic Chemistry
    • Application : “3-(Morpholine-4-carbonyl)phenylboronic acid” is a building block used for the synthesis of various pharmaceutical and biologically active compounds . It’s used in the synthesis of a series of arylphthalazine derivatives .
    • Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway being used. Typically, this compound would be used in a reaction with other organic compounds to form a new compound .
    • Results : The outcomes of these syntheses are new compounds that can have various biological activities. For example, it’s used in the synthesis of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of VEGFR-2 .
  • Synthesis of Morpholines

    • Field : Organic Chemistry
    • Application : The morpholine motif, which is part of “3-(Morpholine-4-carbonyl)phenylboronic acid”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This compound could potentially be used in the synthesis of morpholines and their carbonyl-containing analogs .
    • Method : The synthesis of morpholines can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway being used .
    • Results : The outcomes of these syntheses are new morpholine compounds that can have various biological activities .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : “3-(Morpholine-4-carbonyl)phenylboronic acid” can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .
    • Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway being used. Typically, this compound would be used in a reaction with other organic compounds to form a new compound .
    • Results : The outcomes of these syntheses are new compounds that can have various biological activities .
  • Synthesis of Pinacol Ester Derivatives

    • Field : Organic Chemistry
    • Application : “3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester” is a building block used for the synthesis of various pharmaceutical and biologically active compounds . It’s used in the synthesis of a series of arylphthalazine derivatives .
    • Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway being used. Typically, this compound would be used in a reaction with other organic compounds to form a new compound .
    • Results : The outcomes of these syntheses are new compounds that can have various biological activities .
  • Enrichment of cis-diol Containing Molecules

    • Field : Materials Science
    • Application : Phenylboronic acid-functionalized organic polymers, which can be synthesized using “3-(Morpholine-4-carbonyl)phenylboronic acid”, are used for the enrichment of cis-diol containing molecules . These materials are gaining increasing attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
    • Method : The synthesis of these polymers involves investigating the effects of polymerization solvents and crosslinker types on binding selectivity . The polymers display ultrahigh selectivity to the cis-diol containing molecules .
    • Results : The polymers show a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively, and a relatively high binding capacity .
  • Synthesis of Complex Morpholines

    • Field : Organic Chemistry
    • Application : “3-(Morpholine-4-carbonyl)phenylboronic acid” can be used in the synthesis of complex morpholines . This process involves a Petasis three-component coupling reaction of glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization .
    • Method : The synthesis of complex morpholines involves a two-step process. The first step is a Petasis three-component coupling reaction of glycolaldehyde, organoboronic acid, and different amines. The second step is an acid- or base-mediated intramolecular cyclization .
    • Results : The outcomes of these syntheses are novel complex morpholines .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause harm if swallowed, and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

[3-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO4/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZFURCXDFRZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394061
Record name 3-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholine-4-carbonyl)phenylboronic acid

CAS RN

723281-55-8
Record name 3-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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